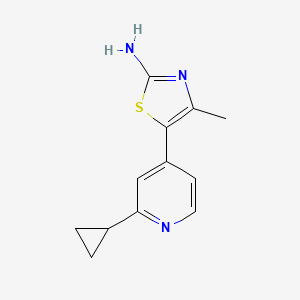

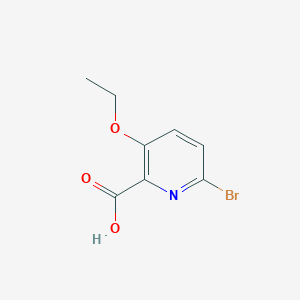

![molecular formula C9H12N2O2S B1412409 5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide CAS No. 1799973-78-6](/img/structure/B1412409.png)

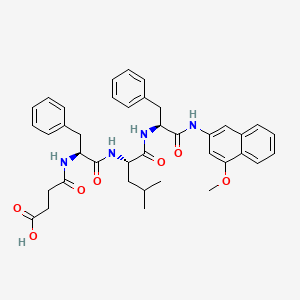

5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide

Übersicht

Beschreibung

5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide, also known as Methaqualone, is a synthetic sedative-hypnotic drug with strong sedative and muscle-relaxant properties. It belongs to the class of compounds known as 1,2,4-benzothiadiazine-1,1-dioxides .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives has been reported in the literature . For instance, Citti et al. reported a synthesis of a new derivative, 7-chloro-5-(3-furanyl)-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide .Molecular Structure Analysis

The molecular formula of this compound is C9H12N2O2S, and its molecular weight is 212.27 g/mol.Chemical Reactions Analysis

The 1,2,4-benzothiadiazine-1,1-dioxide ring is known to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of 1,2,4-benzothiadiazine-1,1-dioxide is influenced by many functional groups attached to the ring .Physical And Chemical Properties Analysis

The UV-Vis spectroscopy for the simplest 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides has a maximum in the ultraviolet region (approximately 315 nm in MeCN and 240–280 nm in ethanol) with the molar absorption coefficient on the order of 10^3 dm3·mol−1·cm^−1 .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Applications

Ring Contraction and Synthesis of Pharmacologically Relevant Derivatives

- Fülöpová et al. (2015) reported an efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through a unique ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, revealing their potential in biological, medicinal, and industrial applications. This synthesis uses commercially available building blocks, showcasing the compound's versatility in pharmaceutical development (Fülöpová et al., 2015).

Solid-Phase Synthesis for Diverse Applications

- The solid-phase synthesis of trisubstituted derivatives of this compound has been developed, as described by Fülöpová and Krchňák (2014). This approach uses polymer-supported intermediates, indicating potential for efficient and diverse pharmaceutical applications (Fülöpová & Krchňák, 2014).

Regioselective Cycloadditions

- Ryan, Francis, and Savage (2014) explored the 1,3-dipolar cycloaddition of N-substituted derivatives of the compound with benzonitrile oxide. The resulting isoxazoline spiro adducts demonstrate regioselectivity and potential in the development of novel pharmaceuticals (Ryan, Francis, & Savage, 2014).

Synthesis of Therapeutically Relevant Derivatives

- Gupta et al. (2012) explored the synthesis of various derivatives with potential medicinal interest. Their work highlights the compound's role in creating new therapeutic agents (Gupta et al., 2012).

Versatility in Synthesis for Medicinal Chemistry

- Trapani, Volná, and Soural (2016) detailed the synthesis of 2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxides. This method, utilizing polymer-supported α-amino acids, showcases the compound's adaptability for medicinal chemistry applications (Trapani, Volná, & Soural, 2016).

Pharmaceutical and Biological Relevance

Potential in Antidepressant Development

- Giannotti et al. (1991) synthesized and evaluated derivatives of 6,11-dihydrodibenzo[c,f][1,2,5]thiadiazepine 5,5-dioxide for antidepressant activity. This research signifies the compound's relevance in developing new antidepressants (Giannotti et al., 1991).

Neuroprotective Properties

- González-Muñoz et al. (2014) identified dibenzo[1,4,5]thiadiazepines with neuroprotective and antioxidant properties. These properties are crucial for potential treatments of neurodegenerative diseases (González-Muñoz et al., 2014).

Wirkmechanismus

Target of Action

Related compounds such as 1,2,4-benzothiadiazine-1,1-dioxide have been reported to interact with a variety of biological targets, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other 1,2,4-benzothiadiazine-1,1-dioxide derivatives .

Biochemical Pathways

Based on the reported activities of related compounds, it is likely that the compound affects a variety of pathways related to its targets .

Result of Action

Based on the reported activities of related compounds, it is likely that the compound has a variety of effects depending on its targets .

Zukünftige Richtungen

The 1,2,4-benzothiadiazine-1,1-dioxide ring and its derivatives have a wide range of applications and continue to be an area of interest in medicinal chemistry research . Future research directions may involve exploring new synthetic strategies, studying structural-activity relationships, and developing new therapeutic applications .

Biochemische Analyse

Biochemical Properties

5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to modulate the activity of certain enzymes involved in metabolic pathways, such as kinases and phosphatases. These interactions often involve binding to the active sites of the enzymes, leading to either inhibition or activation of their catalytic functions. Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell proliferation, apoptosis, and differentiation. These changes in gene expression can lead to significant alterations in cellular behavior, such as increased or decreased cell growth, enhanced survival, or induction of cell death. Furthermore, this compound can affect cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity. This binding can result in the activation of downstream signaling pathways, ultimately affecting cellular responses. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression profiles and metabolic activity. These temporal effects are important considerations for experimental design and interpretation of results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as modulation of enzyme activity or gene expression, without causing significant toxicity. At higher doses, it can induce toxic or adverse effects, such as cellular damage, organ dysfunction, or even death. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic transformations can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes, thereby influencing the levels of metabolites and overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cells, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within tissues can influence its therapeutic and toxic effects, as well as its overall pharmacokinetic profile .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biological effects. For example, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization may affect cellular energy metabolism .

Eigenschaften

IUPAC Name |

5-methyl-3,4-dihydro-2H-1λ6,2,5-benzothiadiazepine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-11-7-6-10-14(12,13)9-5-3-2-4-8(9)11/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFIPYOANPNOKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNS(=O)(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

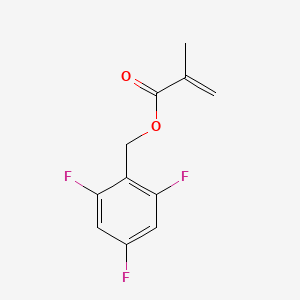

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylamine](/img/structure/B1412331.png)

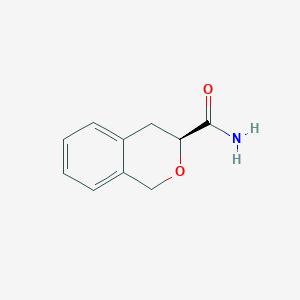

![1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)-](/img/structure/B1412333.png)

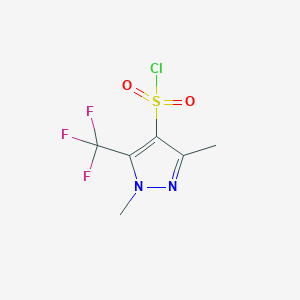

![4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol](/img/structure/B1412335.png)

![Thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1412337.png)

![Pyrazolo[1,5-a]pyrimidine-7-carbonitrile](/img/structure/B1412344.png)